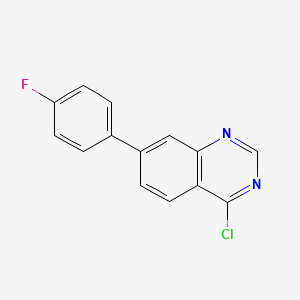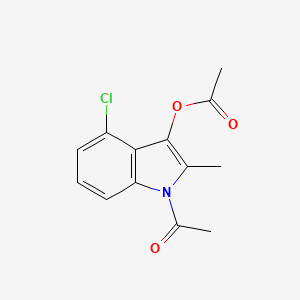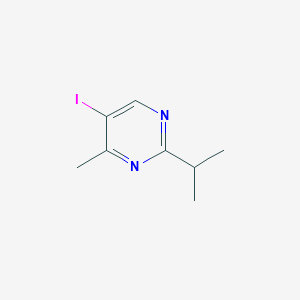![molecular formula C12H10Cl2O2 B11857431 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one CAS No. 1169847-93-1](/img/structure/B11857431.png)
6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one is a chemical compound characterized by its unique spiro structure, which involves a chroman ring fused to a cyclobutan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one typically involves the reaction of a chroman derivative with a cyclobutanone derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as chlorination and cyclization. Detailed synthetic routes and reaction conditions can vary, but they generally involve:
Chlorination: Introduction of chlorine atoms at the 6 and 8 positions of the chroman ring.
Cyclization: Formation of the spiro structure by reacting the chlorinated chroman with a cyclobutanone derivative.
Industrial Production Methods
Industrial production methods for 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Batch Processing: Small-scale production using controlled reaction conditions.
Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, allowing for more efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one can be compared with other similar compounds, such as:
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine: Similar structure but with an amine group instead of a ketone.
6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-alcohol: Similar structure but with a hydroxyl group instead of a ketone.
Properties
CAS No. |
1169847-93-1 |
|---|---|
Molecular Formula |
C12H10Cl2O2 |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
6,8-dichlorospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H10Cl2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2 |
InChI Key |
CBMHTMNEVVLUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)

![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)



![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)



